![molecular formula C39H56O12 B1234841 Spinoside A CAS No. 119626-74-3](/img/structure/B1234841.png)
Spinoside A
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Overview
Description
Spinoside A is one of several chemical compounds isolated from certain plants, notably Desfontainia spinosa . It is a derivative of the triterpene hydrocarbon cucurbitane . It is a natural substance made by a soil bacterium that can be toxic to insects . It is used to control a wide variety of pests .
Synthesis Analysis
Spinoside A and its derivatives function as argininosuccinate synthase activators and tumor inhibitors . The C13-C14 double bond in Spinoside A and its derivative LM-2I are critical for the interaction between ASS1 and Spinoside A or LM-2I .Molecular Structure Analysis
Spinoside A has a molecular formula of C39H56O12 . It has an average mass of 716.855 Da and a monoisotopic mass of 716.377197 Da . It has 12 defined stereocentres .Chemical Reactions Analysis
Spinoside A is a class of secondary metabolites developed by many plants to influence the behaviour, growth, or survival of herbivores, and thus acting as a defence against herbivory .Physical And Chemical Properties Analysis
Spinoside A is a light grey-white solid . It has a melting point of 84 to 99.5°C (98.3% purity) .Mechanism of Action
Future Directions
properties
CAS RN |
119626-74-3 |
---|---|
Product Name |
Spinoside A |
Molecular Formula |
C39H56O12 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
[(3S,4S,5R,6S)-5-acetyloxy-6-[[(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3-oxo-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-hydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C39H56O12/c1-20(40)49-26-19-48-33(30(29(26)44)50-21(2)41)51-25-18-38(9)27-12-11-22-23(17-24(42)32(45)35(22,5)6)36(27,7)15-16-37(38,8)31(25)39(10,47)28(43)13-14-34(3,4)46/h11,13-14,17,23,25-27,29-31,33,42,44,46-47H,12,15-16,18-19H2,1-10H3/b14-13+/t23-,25-,26+,27-,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1 |
InChI Key |
UODJOGKPOAZZHT-OCCINUARSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@@H]2C[C@]3([C@@H]4CC=C5[C@H]([C@@]4(CC[C@@]3([C@H]2[C@](C)(C(=O)/C=C/C(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C |
SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC3(C4CC=C5C(C4(CCC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC3(C4CC=C5C(C4(CCC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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